2-Phenylimidazo[1,2-a]pyridin-7-amine
Overview
Description
“2-Phenylimidazo[1,2-a]pyridin-7-amine” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazopyridines can be synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A novel series of imidazopyridine Schiff bases have been synthesized by the acid-catalyzed reaction of 7-methyl-2-phenylimidazo [1,2- a ]pyridin-3-amine with different aromatic aldehydes .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a phenyl group attached to an imidazo[1,2-a]pyridine core . The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle, which is a common structural motif in many biologically active compounds .
Chemical Reactions Analysis
Imidazopyridines can undergo a variety of chemical reactions. For instance, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .
Scientific Research Applications
Synthesis and Chemical Properties
- 2-Phenylimidazo[1,2-a]pyridin-7-amine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. One study found 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid to be particularly active (Di Chiacchio et al., 1998).
- A one-pot synthesis method for 2-phenylimidazo[1,2-α]pyridines from acetophenone, [Bmim]Br3, and 2-aminopyridine has been developed, yielding these compounds in high percentages (Le et al., 2012).
- The molecule is used in the synthesis of pyrido[1,2-a]benzimidazoles, a compound of interest in medicinal chemistry and material science (Masters et al., 2011).
Applications in Medicinal Chemistry
- The compound has been utilized in the development of various derivatives with potential anti-cancer properties. For instance, a series of N-phenyl-imidazo[4,5-b]pyridin-2-amines showed potent anti-proliferative activities in cancer cell lines (Lukasik et al., 2012).
- Imidazo[1,2-a]pyridine derivatives have been synthesized for educational purposes in medicinal chemistry, demonstrating the preparation of a bridged N-heterocycle (Santaniello et al., 2017).
Biological Activities and Effects
- Various studies have investigated the metabolism and biological activities of structurally similar compounds. For instance, the metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in mice was studied, highlighting the role of cytochrome P450 in its metabolism (Buonarati et al., 1992).
- The formation and control of PhIP in high-temperature processed meat products have been reviewed, which is relevant given the structural similarities to this compound (Na, 2014).
Future Directions
properties
IUPAC Name |
2-phenylimidazo[1,2-a]pyridin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-11-6-7-16-9-12(15-13(16)8-11)10-4-2-1-3-5-10/h1-9H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWVWZHDTLRJDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718949 | |
Record name | 2-Phenylimidazo[1,2-a]pyridin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1278407-54-7 | |
Record name | 2-Phenylimidazo[1,2-a]pyridin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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